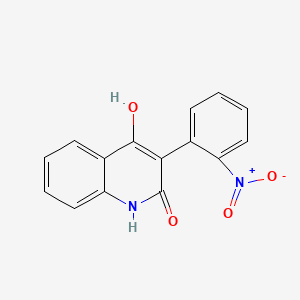

2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ヒドロキシ-3-(2-ニトロフェニル)-1H-キノリン-4-オンは、キノリンファミリーに属する複雑な有機化合物です。この化合物は、2位にヒドロキシ基、3位にニトロフェニル基が置換されたキノリンコアを含む独自の構造を特徴としています。これらの官能基の存在は、この化合物に独特の化学的および物理的特性を与え、科学研究のさまざまな分野で注目を集めています。

準備方法

合成ルートと反応条件

2-ヒドロキシ-3-(2-ニトロフェニル)-1H-キノリン-4-オンの合成には、通常、複数段階の有機反応が伴います。一般的な方法の1つは、2-ニトロベンズアルデヒドと適切なアニリン誘導体の縮合、それに続く環化および酸化のステップが含まれます。反応条件には、しばしば、キノリン環の形成を促進するために、強酸または強塩基、高温、および特定の触媒の使用が必要です。

工業生産方法

工業的な設定では、この化合物の生産には、マイクロ波支援合成や連続フロー反応器などのより効率的かつスケーラブルな方法が採用される場合があります。これらの方法は、反応速度と収率を向上させながら、有害な試薬や溶媒の使用を最小限に抑えることができます。

化学反応の分析

反応の種類

2-ヒドロキシ-3-(2-ニトロフェニル)-1H-キノリン-4-オンは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシ基は酸化されてキノン誘導体を形成できます。

還元: ニトロ基はアミノ基に還元され、異なる置換パターンが生じます。

置換: キノリン環の異なる位置で、求電子置換反応と求核置換反応が起こりえます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムやパラジウム触媒の存在下での水素ガスなどの還元剤がよく使用されます。

置換: ハロゲン、アルキル化剤、求核剤などの試薬は、酸性または塩基性環境など、さまざまな条件下で使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシ基の酸化によりキノン誘導体が生成される場合があり、ニトロ基の還元によりアミノ置換キノリンが生成されます。

科学研究への応用

2-ヒドロキシ-3-(2-ニトロフェニル)-1H-キノリン-4-オンは、科学研究において幅広い用途があります。

化学: これは、より複雑な有機分子の合成のためのビルディングブロックとして、および配位化学における配位子として使用されます。

生物学: この化合物の誘導体は、酵素阻害剤や生物学的イメージングのための蛍光プローブとしての可能性を示しています。

医学: 研究では、抗癌剤、抗菌剤、および新規医薬品の開発における可能性が検討されています。

産業: これは、特定の光学特性や電気的特性を持つ染料、顔料、およびその他の材料の開発に使用されます。

科学的研究の応用

2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and fluorescent probes for biological imaging.

Medicine: Research has explored its potential as an anti-cancer agent, antimicrobial agent, and in the development of new pharmaceuticals.

Industry: It is used in the development of dyes, pigments, and other materials with specific optical and electronic properties.

作用機序

2-ヒドロキシ-3-(2-ニトロフェニル)-1H-キノリン-4-オンの作用機序は、その用途によって異なります。生物系では、特定の酵素や受容体と相互作用し、それらの活性を阻害したり、機能を変化させたりする場合があります。関与する分子標的や経路には、DNAインターカレーション、酵素阻害、細胞プロセスの破壊などが含まれます。

類似の化合物との比較

類似の化合物

2-ヒドロキシキノリン: ニトロフェニル基が欠けており、異なる化学的特性と反応性を示します。

3-ニトロキノリン: ヒドロキシ基が欠けており、その溶解度と生物学的標的との相互作用が影響を受けます。

4-ヒドロキシキノリン: キノリン環の異なる位置での置換により、異なる化学的挙動を示します。

独自性

2-ヒドロキシ-3-(2-ニトロフェニル)-1H-キノリン-4-オンは、キノリンコアにヒドロキシ基とニトロフェニル基が組み合わされているため、独特です。この独自の構造は、特定の化学反応性と生物活性を付与し、さまざまな研究用途に適した貴重な化合物となっています。

類似化合物との比較

Similar Compounds

2-hydroxyquinoline: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.

3-nitroquinoline: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.

4-hydroxyquinoline: Substitution at a different position on the quinoline ring, leading to distinct chemical behavior.

Uniqueness

2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one is unique due to the combination of the hydroxy and nitrophenyl groups on the quinoline core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

生物活性

2-Hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one, a derivative of quinoline, has garnered attention for its diverse biological activities. This compound features a quinoline backbone, which is known for its presence in various natural and synthetic molecules with significant pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure

The molecular formula of this compound is C15H10N2O4. The presence of the hydroxyl group and nitrophenyl substituent plays a crucial role in its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of quinoline derivatives, including this compound. The compound was evaluated for its growth-inhibitory effects on various cancer cell lines.

Case Study: MDA-MB-231 and PC-3 Cell Lines

In vitro assays were conducted to assess the cytotoxicity of this compound against breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines. The results indicated significant antiproliferative activity:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 25 |

| This compound | PC-3 | 28 |

The GI50 values suggest that this compound can effectively inhibit cell growth at relatively low concentrations, highlighting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies have shown that quinoline derivatives exhibit broad-spectrum antimicrobial activity.

Antibacterial and Antifungal Studies

In vitro evaluations demonstrated that this compound possesses significant antibacterial and antifungal activities against various strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect |

| Escherichia coli | Moderate effect |

| Candida albicans | Strong effect |

These findings indicate that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of quinoline derivatives has been widely studied due to their ability to scavenge free radicals.

DPPH Radical Scavenging Assay

The DPPH assay was employed to evaluate the free radical scavenging ability of this compound. The results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity:

| Concentration (µM) | % Scavenging Effect |

|---|---|

| 10 | 45 |

| 25 | 65 |

| 50 | 85 |

This suggests that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of quinoline derivatives. Modifications to the nitrophenyl group or hydroxyl positioning can enhance potency and selectivity against specific targets.

特性

分子式 |

C15H10N2O4 |

|---|---|

分子量 |

282.25 g/mol |

IUPAC名 |

4-hydroxy-3-(2-nitrophenyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C15H10N2O4/c18-14-9-5-1-3-7-11(9)16-15(19)13(14)10-6-2-4-8-12(10)17(20)21/h1-8H,(H2,16,18,19) |

InChIキー |

VBCHUGNMPRAFCZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC=CC=C3[N+](=O)[O-])O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。